molecular formula C17H11FO4 B2851507 3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one CAS No. 2319878-64-1

3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2851507
CAS No.: 2319878-64-1
M. Wt: 298.269
InChI Key: CAWIXRDZHDAGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one” is a derivative of chromen-2-one, also known as coumarin . Coumarins are a type of organic compound found in many plants, and they have a wide range of biological activities. The 4-fluorobenzoyl group suggests the presence of a fluorine atom, which can significantly alter the properties of the compound .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions . For instance, 4-fluorobenzoyl derivatives can be prepared from 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a chromen-2-one core structure, a methoxy group (-OCH3) at the 8-position, and a 4-fluorobenzoyl group at the 3-position .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Generally, benzoyl compounds can undergo a variety of reactions, including nucleophilic substitution and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature, and its solubility would depend on the specific solvent .

Scientific Research Applications

Fluorescence Sensitivity in Protic Environments

A study by Uchiyama et al. (2006) highlights the unusual fluorescence properties of a compound structurally similar to 3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one, demonstrating significant fluorescence in protic solvents. This property suggests its potential application as a fluorogenic sensor in environments with varying solvent polarities, underlining the compound's sensitivity and responsiveness to protic conditions Uchiyama et al., 2006.

Synthesis and Chemical Reactivity

Bam and Chalifoux (2018) describe a highly regioselective synthesis method for chromen-4-one derivatives, which could be adapted for synthesizing this compound. This method involves a domino Friedel-Crafts acylation, showcasing the compound's versatile reactivity and potential in synthetic organic chemistry for creating complex molecular architectures Bam & Chalifoux, 2018.

Metal Interaction and Fluorescence Probes

Gülcan et al. (2021) investigate the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives, indicating the potential of this compound in developing fluorescent probes for metal ion detection. The study reveals the compound's ability to display fluorescence enhancement in the presence of metals, suggesting its applicability in analytical and environmental chemistry for metal ion sensing Gülcan et al., 2021.

Blue Light Emission Properties

Research by Mahadevan et al. (2014) on derivatives of 2H-chromen-2-ones, including compounds with structural similarities to this compound, demonstrates their ability to emit blue light. This characteristic suggests the potential use of such compounds in developing materials for optoelectronic devices, highlighting their significance in the field of materials science Mahadevan et al., 2014.

Green Synthesis Approaches

Esmaeilpour et al. (2015) introduce an environmentally friendly synthesis approach for chromene derivatives, which could be applicable for this compound. This method emphasizes the importance of green chemistry in synthesizing complex molecules, offering a sustainable alternative to traditional synthesis routes Esmaeilpour et al., 2015.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, some benzoyl derivatives are known to have antimicrobial activity.

Safety and Hazards

As with any chemical compound, handling “3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one” would require appropriate safety measures. Based on similar compounds, it could potentially cause skin and eye irritation, and inhalation or ingestion could be harmful .

Properties

IUPAC Name

3-(4-fluorobenzoyl)-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO4/c1-21-14-4-2-3-11-9-13(17(20)22-16(11)14)15(19)10-5-7-12(18)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWIXRDZHDAGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.